3-Fluoro-2-formylbenzonitrile
Overview
Description
3-Fluoro-2-formylbenzonitrile: is an organic compound with the molecular formula C8H4FNO It is a derivative of benzonitrile, where a fluorine atom is substituted at the third position and a formyl group at the second position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-2-formylbenzonitrile typically involves multi-step reactions. One common method includes the following steps:
Starting Material: The synthesis begins with 3-bromo-5-fluorobenzonitrile.
Grignard Reaction: The bromo compound is treated with isopropylmagnesium chloride in dry tetrahydrofuran (THF) at 0°C to form the Grignard reagent.
Formylation: The Grignard reagent is then reacted with dry dimethylformamide (DMF) at ambient temperature to introduce the formyl group.
Workup: The reaction mixture is quenched with ice water and extracted with diethyl ether.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-2-formylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: 3-Fluoro-2-carboxybenzonitrile.
Reduction: 3-Fluoro-2-hydroxymethylbenzonitrile.
Substitution: 3-Methoxy-2-formylbenzonitrile.
Scientific Research Applications
Chemistry: 3-Fluoro-2-formylbenzonitrile is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various fluorinated aromatic compounds, which are valuable in medicinal chemistry and material science.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. Its unique structure allows for the design of molecules with improved bioavailability and target specificity.
Industry: The compound is used in the production of specialty chemicals and advanced materials. Its fluorinated structure imparts desirable properties such as increased thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 3-Fluoro-2-formylbenzonitrile depends on its application. In organic synthesis, it acts as an electrophile due to the presence of the formyl group, facilitating nucleophilic addition reactions. In medicinal chemistry, its mechanism involves interactions with biological targets, where the fluorine atom can enhance binding affinity and metabolic stability .
Comparison with Similar Compounds
- 3-Fluoro-5-formylbenzonitrile
- 2-Fluoro-5-formylbenzonitrile
- 3-Cyano-5-fluorobenzaldehyde
Comparison:
- 3-Fluoro-2-formylbenzonitrile vs. 3-Fluoro-5-formylbenzonitrile : Both compounds have similar structures but differ in the position of the formyl group. This positional difference can affect their reactivity and applications.
- This compound vs. 2-Fluoro-5-formylbenzonitrile : The position of the fluorine atom influences the electronic properties of the benzene ring, impacting the compound’s reactivity and potential uses.
- This compound vs. 3-Cyano-5-fluorobenzaldehyde : The presence of a cyano group instead of a formyl group alters the compound’s chemical behavior and applications.
Properties
IUPAC Name |
3-fluoro-2-formylbenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4FNO/c9-8-3-1-2-6(4-10)7(8)5-11/h1-3,5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNOBFDBEJGASHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C=O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20382633 | |
Record name | 3-fluoro-2-formylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20382633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887266-95-7 | |
Record name | 3-fluoro-2-formylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20382633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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